[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
Overview
Description
[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with ortho esters in the presence of an acid catalyst, leading to the formation of the triazole ring. Subsequent reactions with phenylamine derivatives yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It is often used in the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with multiple biological targets makes it a versatile compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in agricultural chemicals and other specialty applications.
Mechanism of Action
The mechanism of action of [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The triazole and pyridazine rings allow for specific binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Uniqueness
[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine stands out due to its unique combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJNMRTSFNBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166486 | |
Record name | 4-[3-(2-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-38-7 | |
Record name | 4-[3-(2-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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